2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 4 positions, a pyrrolidine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with N-(2-pyrrolidinylethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with phosgene or a phosgene substitute to form the carbamate. The final product is obtained as a hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid catalysts to enhance the efficiency and yield of the reaction. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate
- 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate acetate
- 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate sulfate
Uniqueness
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
100836-73-5 |
---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)methyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-5-6-15(14(2)11-13)12-20-16(19)17-7-10-18-8-3-4-9-18;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19);1H |
InChI Key |
MJXZRKRAMLDFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)NCC[NH+]2CCCC2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.